BenchChemオンラインストアへようこそ!

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

medicinal chemistry parallel synthesis building block

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate (CAS 2001563-53-5) is a heterobifunctional imidazo[1,2-b]pyridazine building block bearing a formyl (–CHO) substituent at C6 and an ethyl ester (–COOEt) at C3 on the fused bicyclic core. With a molecular formula of C₁₀H₉N₃O₃, a molecular weight of 219.20 g·mol⁻¹, a topological polar surface area (TPSA) of 73.56 Ų, a computed LogP of 0.7185, six hydrogen bond acceptor sites, and zero hydrogen bond donors, this compound occupies a distinct physicochemical space within the imidazo[1,2-b]pyridazine chemical series.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B13056086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1N=C(C=C2)C=O
InChIInChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3
InChIKeyKJXTWCILUIAHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Formylimidazo[1,2-B]Pyridazine-3-Carboxylate – Procurement-Ready Physicochemical Profile and Scaffold Classification


Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate (CAS 2001563-53-5) is a heterobifunctional imidazo[1,2-b]pyridazine building block bearing a formyl (–CHO) substituent at C6 and an ethyl ester (–COOEt) at C3 on the fused bicyclic core. With a molecular formula of C₁₀H₉N₃O₃, a molecular weight of 219.20 g·mol⁻¹, a topological polar surface area (TPSA) of 73.56 Ų, a computed LogP of 0.7185, six hydrogen bond acceptor sites, and zero hydrogen bond donors, this compound occupies a distinct physicochemical space within the imidazo[1,2-b]pyridazine chemical series . The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry due to its ability to establish hydrogen bond interactions through the sp²-nitrogen atoms of the pyridazine ring, its elevated dipole moment relative to bioisosteric pyrazine and pyrimidine rings, and its demonstrated capacity to yield potent kinase inhibitors across diverse target classes including p38 MAPK, Haspin, mTOR, IRAK4, and CDK12/13 [1]. This compound is commercially available at 98% purity and is classified as a chemical building block and advanced intermediate for research use .

Why Ethyl 6-Formylimidazo[1,2-B]Pyridazine-3-Carboxylate Cannot Be Replaced by a Generic Imidazo[1,2-B]Pyridazine Analog


Substituting ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate with a simpler imidazo[1,2-b]pyridazine building block (e.g., the unsubstituted core, a 6-halo analog, or a monofunctional 6-carbaldehyde derivative) introduces critical functional deficits that cascade into downstream synthetic inefficiency. The target compound is one of very few commercially available imidazo[1,2-b]pyridazine building blocks that features both a reactive aldehyde at C6 and a protected carboxylic acid equivalent at C3 in a single, shelf-stable entity. This orthogonality is structurally required for divergent library synthesis, where the C3 ester serves as a handle for amidation or hydrolysis while the C6 aldehyde independently undergoes reductive amination, oxime formation, or Wittig olefination—transformations documented in foundational imidazo[1,2-b]pyridazine process chemistry patents [1]. In contrast, the widely available ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1420623-75-1) lacks a functionalizable group at C6, necessitating additional halogenation and cross-coupling steps that introduce Pd-catalyst costs, extended timelines, and yield losses. Conversely, imidazo[1,2-b]pyridazine-6-carbaldehyde (CAS 185910-99-0) provides the C6 aldehyde but forfeits the C3 carboxylate handle, limiting synthetic diversification to a single vector. The carbonitrile analog 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile (CAS 2001563-08-0) offers a dual-handle architecture but the nitrile group imposes more forcing hydrolysis conditions for conversion to the carboxylic acid and carries distinct toxicological liabilities (H302, H312, H332, H315, H319, H335) relative to the ester . These functional group trade-offs make generic substitution a genuine risk to synthetic reproducibility and project timelines.

Quantitative Differentiation Evidence: Ethyl 6-Formylimidazo[1,2-B]Pyridazine-3-Carboxylate versus Closest Analogs


Orthogonal C6-Aldehyde and C3-Ethyl Ester: Dual Reactive Handles Versus Monofunctional Analogs

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is distinguished from its closest commercially available analogs by the simultaneous presence of a reactive C6 aldehyde and a protected C3 carboxylic acid. The closest monofunctional analog, ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1420623-75-1, MW 191.19, C₉H₉N₃O₂), possesses only the C3 ester and requires additional synthetic manipulation at C6 to achieve comparable functionalization density . Conversely, imidazo[1,2-b]pyridazine-6-carbaldehyde (CAS 185910-99-0, MW 147.13, C₇H₅N₃O, LogP 0.58) provides only the C6 aldehyde with no C3 derivatization point . The target compound integrates both functionalities into a single intermediate weighing 219.20 g·mol⁻¹, enabling divergent parallel synthesis from a common precursor—a key requirement in modern library-based drug discovery campaigns. This dual-handle architecture is consistent with the synthetic strategy described in US Patent 4,464,372, which explicitly identifies 6-, 7-, and 8-formylimidazo[1,2-b]pyridazines as versatile intermediates for introducing O-linked, S-linked, and N-linked substituents at those positions [1].

medicinal chemistry parallel synthesis building block heterocyclic chemistry

TPSA and Hydrogen Bond Acceptor Count: Physicochemical Differentiation Within the Imidazo[1,2-B]Pyridazine Series

The target compound exhibits a TPSA of 73.56 Ų and features 6 hydrogen bond acceptor sites (3 from the ester carbonyl and ether oxygens, 2 from the pyridazine ring nitrogens, and 1 from the formyl oxygen), with zero hydrogen bond donors. This represents a substantial increase in polar surface area over the unsubstituted imidazo[1,2-b]pyridazine core (TPSA = 30.19 Ų) and the monofunctional ethyl imidazo[1,2-b]pyridazine-3-carboxylate (PSA = 56.49 Ų) . Compared with the carbonitrile analog 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile (TPSA = 71.05 Ų, H_Acceptors = 5), the ethyl ester contributes an additional ~2.5 Ų of polar surface area and one additional hydrogen bond acceptor through the ester's ether oxygen . The LogP value of 0.7185 places the target compound in a balanced hydrophilicity range—more lipophilic than the carbonitrile analog (LogP = 0.41348) but more polar than the non-formyl ethyl ester analog (LogP = 0.906)—offering a distinct solubility-permeability balance relevant for fragment-based screening library design . TPSA values above 60 Ų are associated with reduced passive blood-brain barrier permeability, while maintaining sufficient membrane permeation for oral absorption; the target compound's TPSA of 73.56 Ų situates it at the higher end of the CNS-excluding range used to build peripherally selective compound collections [1].

drug-likeness ADME prediction physicochemical properties lead optimization

Purity Specification Differential: 98% versus 95% for Closest Bifunctional Analog

The target compound is commercially available at a purity specification of 98% from Leyan (Catalog No. 1751095) . Its closest bifunctional analog, 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile (CAS 2001563-08-0), is supplied at 95% purity from the same vendor (Catalog No. 1505762) . This 3-percentage-point purity delta, although modest in absolute terms, corresponds to a halving of total impurity burden (2% impurity content vs. 5%), a meaningful difference for applications sensitive to byproduct interference such as fragment-based crystallography, biophysical assay screening (SPR, ITC, TSA), and multi-step reaction sequences where impurities propagate and amplify yield losses. The imidazo[1,2-b]pyridazine-6-carbaldehyde (CAS 185910-99-0) is similarly supplied at 95% purity from multiple vendors . The higher purity grade of the target compound reduces the need for pre-use purification, saving both material and time in workflows where building blocks are used directly in array chemistry or high-throughput experimentation.

chemical procurement quality control building block purity specification

Rotatable Bond Count and Synthetic Accessibility for Library Design

The target compound possesses 3 rotatable bonds, compared to only 1 rotatable bond for both 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile and imidazo[1,2-b]pyridazine-6-carbaldehyde . While rotatable bond count is a standard descriptor in oral bioavailability prediction (Veber rules: ≤10 rotatable bonds for favorable bioavailability), at the low end of the range (1–3 rotatable bonds), each additional freely rotatable bond expands the accessible conformational space and may influence solid-state properties such as crystallinity, melting point, and solubility [1]. The ethyl ester moiety contributes two additional rotatable bonds (the ester O–CH₂ and CH₂–CH₃ torsions) relative to the nitrile and aldehyde-only analogs, without introducing hydrogen bond donors that could compromise membrane permeability. From a synthetic chemistry perspective, the C3 ethyl ester provides a traceless protecting group strategy: it can be carried through C6 aldehyde chemistry (reductive amination, Grignard addition, Horner-Wadsworth-Emmons olefination) and subsequently hydrolyzed under mild basic conditions to the free carboxylic acid, whereas the carbonitrile analog requires harsher acidic or basic hydrolysis that may be incompatible with acid-sensitive C6 adducts [2]. This flexibility in synthetic ordering is a practical advantage for parallel synthesis workflows.

fragment-based drug discovery lead-likeness synthetic tractability building block selection

Documented Industrial Use of 6-Formylimidazo[1,2-B]Pyridazine Intermediates in Scalable API Synthesis

The 6-formylimidazo[1,2-b]pyridazine scaffold has established industrial precedent as a key intermediate in the multikilogram-scale synthesis of the TGFβR1 inhibitor BMS-986260, where 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile was used as the pivotal building block [1]. Although this precedent involves the carbonitrile rather than the ethyl ester analog, it validates the strategic role of the 6-formyl substitution pattern on the imidazo[1,2-b]pyridazine core in pharmaceutical process chemistry. The Vetrichelvan et al. publication in Organic Process Research & Development explicitly describes access to multikilogram quantities of this intermediate, with detailed safety evaluation of the synthetic approach and a robust process for large-scale synthesis [1]. The ethyl ester analog (target compound) offers a directly analogous scaffold architecture with a distinct C3 functional group that enables alternative convergent synthetic routes where amide bond formation at C3 precedes or follows C6 aldehyde chemistry—a strategic option not available with the carbonitrile intermediate. Furthermore, imidazo[1,2-b]pyridazine-based kinase inhibitors have demonstrated clinically relevant potency across multiple targets: representative IRAK4 inhibitors from this scaffold class achieve IC₅₀ values as low as 1.3 nM [2]; Mps1 inhibitors reach cellular IC₅₀ of 0.70 nM [3]; and CDK12/13 covalent inhibitors show IC₅₀ values of 15.5 nM and 12.2 nM, respectively [4]. These data establish the scaffold's capacity for high-potency target engagement, a property that building block procurement decisions must anticipate when selecting intermediates for medicinal chemistry campaigns.

process chemistry scale-up pharmaceutical intermediate TGFβR1 inhibitor

Toxicological and Hazard Profile Differentiation: Ester versus Nitrile Safety Classification

The hazard classification of ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate carries a Warning signal word with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The carbonitrile analog 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile carries a broader hazard profile including H312 (harmful in contact with skin) and H332 (harmful if inhaled) in addition to the H302-H315-H319-H335 set shared with the target compound . The additional dermal and inhalation toxicity warnings for the carbonitrile analog are consistent with the known toxicological properties of organic nitriles, which can release cyanide ion upon metabolic activation. While both compounds require standard laboratory personal protective equipment (PPE) and engineering controls, the absence of H312 and H332 classifications for the ethyl ester analog simplifies hazard communication, reduces the personal protective equipment burden in certain jurisdictions, and may lower shipping restrictions for international procurement. The GHS07 pictogram is shared by both compounds. This differential hazard profile provides a concrete operational rationale for selecting the ethyl ester over the nitrile when the C3 functional group identity is not dictated by the target compound design.

laboratory safety chemical procurement risk assessment building block handling

High-Value Application Scenarios for Ethyl 6-Formylimidazo[1,2-B]Pyridazine-3-Carboxylate in Drug Discovery and Chemical Biology


Parallel Library Synthesis for Kinase Inhibitor Lead Discovery Using Dual-Handle Orthogonal Chemistry

In kinase-focused medicinal chemistry campaigns, the target compound enables a two-dimensional library expansion strategy: the C6 aldehyde is reacted with diverse amine sets via reductive amination to generate a C6-aminomethyl library, while the C3 ethyl ester is independently hydrolyzed and coupled with amine building blocks via amide bond formation. This orthogonal reactivity pattern, validated by the formyl group transformations described in US Patent 4,464,372 [1], allows a single batch of the target building block (98% purity, TPSA 73.56 Ų) to generate an m × n matrix of disubstituted imidazo[1,2-b]pyridazine analogs without protecting group manipulation. The scaffold's demonstrated capacity for high-potency kinase inhibition—exemplified by IRAK4 IC₅₀ = 1.3 nM, Mps1 cellular IC₅₀ = 0.70 nM, and CDK12/13 IC₅₀ of 15.5/12.2 nM for advanced analogs [2][3][4]—makes this compound a strategically chosen intermediate for hit-to-lead and lead optimization phases where rapid SAR exploration at both C3 and C6 vectors is rate-limiting.

Fragment-Based Drug Discovery (FBDD) with a Physicochemically Characterized Privileged Scaffold

The target compound's moderate molecular weight (219.20 Da), balanced LogP (0.7185), and elevated TPSA (73.56 Ų) with zero hydrogen bond donors align with fragment-like property guidelines while providing a higher fraction of sp²-hybridized carbon and heteroatom content than many flat aromatic fragments . The imidazo[1,2-b]pyridazine scaffold is a validated privileged structure capable of engaging diverse kinase ATP-binding sites via hinge-region hydrogen bonding through the pyridazine nitrogen atoms [5]. In fragment screening collections, this building block can serve as a 'pre-decorated fragment' where the C6 aldehyde and C3 ester provide two synthetic vectors for fragment growing or merging without requiring de novo scaffold synthesis. Its 98% purity specification ensures that false-positive screening hits from impurities are minimized in biophysical assays (SPR, TSA, ITC) and X-ray crystallography soaking experiments.

Process Chemistry Route Scouting for C6-Functionalized Imidazo[1,2-B]Pyridazine Active Pharmaceutical Ingredients

For process chemistry groups evaluating synthetic routes to imidazo[1,2-b]pyridazine-containing drug candidates, the target compound provides a building block with documented industrial precedent: the structurally congruent 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile was manufactured at multikilogram scale as a key intermediate for the TGFβR1 inhibitor BMS-986260, with a published scalable process and safety evaluation [6]. The ethyl ester variant offers process chemists a functionally distinct C3 handle that can be carried through C6 aldehyde chemistry (reductive amination, Wittig olefination, Grignard addition) and subsequently deprotected under mild basic conditions (LiOH, THF/H₂O, rt), avoiding the harsh acidic or basic hydrolysis required for nitrile-to-acid conversion [1]. This enables telescoped reaction sequences where C6 functionalization and C3 deprotection-amidation can be executed in a single pot without intermediate isolation. The reduced hazard profile (4 hazard statements vs. 6 for the carbonitrile analog) also simplifies safety assessment during route scouting .

Chemical Biology Probe Synthesis Requiring Defined Physicochemical Properties for Cellular Target Engagement

When designing chemical biology probes (e.g., PROTACs, fluorescent conjugates, photoaffinity labels) that must balance cell permeability with aqueous solubility, the target compound's TPSA of 73.56 Ų and LogP of 0.7185 place it in a physicochemical range compatible with both membrane permeation and solubility in aqueous assay media . The C6 aldehyde serves as a convenient attachment point for polyethylene glycol (PEG) linkers via reductive amination, while the C3 ester permits late-stage diversification with affinity tags or fluorophores after the PEG linker has been installed. The scaffold's documented kinase binding promiscuity across the kinome [5] makes it a suitable core for constructing targeted protein degradation probes where engagement of the kinase target is mediated by the imidazo[1,2-b]pyridazine moiety and the E3 ligase recruiting element is attached through one of the two orthogonal handles. The 98% purity grade reduces the likelihood of trace impurities interfering with cellular target engagement readouts .

Quote Request

Request a Quote for Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.